Product packaging for 1,3-Dichloro-2-butene(Cat. No.:CAS No. 10075-38-4)

1,3-Dichloro-2-butene

Cat. No.: B238901
CAS No.: 10075-38-4
M. Wt: 124.99 g/mol
InChI Key: WLIADPFXSACYLS-RQOWECAXSA-N
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Description

Significance as a Versatile Chemical Intermediate in Organic Synthesis

1,3-Dichloro-2-butene is a key intermediate in the synthesis of a range of commercially and scientifically important molecules. haz-map.comnih.gov Its utility stems from the reactivity of its carbon-chlorine bonds and the carbon-carbon double bond, which allow for diverse chemical transformations.

A primary application of this compound is in the production of 2,3-dichloro-1,3-butadiene (B161454) , which serves as a comonomer in the polymerization of chloroprene (B89495) to produce specialty synthetic rubbers. nih.govnih.gov It is also a crucial intermediate in the synthesis of 19-nortestosterone steroids, which are used as synthetic sex hormones. nih.govnih.gov

Furthermore, this compound has been utilized in the formulation of pesticides, such as DDB. nih.govnih.gov Its derivatives are explored for potential use as herbicides due to their biological activity. The versatility of this compound is also demonstrated in its reactions to form various other compounds. It can undergo nucleophilic substitution, where the chlorine atoms are replaced, elimination reactions to form dienes or alkynes, and cycloaddition reactions with nitrile oxides to produce isoxazoles. smolecule.com Research has also shown its utility in forming a 2-butene-1,3-dianion synthon, a valuable reagent in creating complex organic molecules. researchgate.net

The manufacturing process for this compound typically involves the reaction of 2-chloro-1,3-butadiene with hydrochloric acid in the presence of a copper chloride catalyst. nih.govnih.gov It is also generated as a byproduct during the production of chloroprene. nih.gov

Isomeric Forms and Stereochemical Considerations in Research

This compound exists in different isomeric forms, which significantly influence its chemical properties and reactivity. smolecule.com The presence of a double bond at the second carbon position gives rise to stereoisomerism. These stereochemical variations are a critical consideration in research and industrial applications, as the specific geometry of the molecule can affect reaction pathways and product selectivity. The compound is commercially available as a mixture of its cis and trans isomers. nih.govnih.gov

(Z)-1,3-Dichloro-2-butene and (E)-1,3-Dichloro-2-butene

The two stereoisomers of this compound are designated as (Z)-1,3-dichloro-2-butene (cis) and (E)-1,3-dichloro-2-butene (trans). The (Z) isomer has the higher priority substituents on the same side of the double bond, while the (E) isomer has them on opposite sides.

The ratio of these isomers can be important in synthetic chemistry. For instance, specific research into the generation of a 2-butene-1,3-dianion utilized a 5:1 mixture of the Z:E isomers of this compound. researchgate.net The stereochemistry of the starting material can dictate the stereochemical outcome of the products formed in a reaction. This control over stereochemistry is a fundamental aspect of modern organic synthesis, enabling the precise construction of complex three-dimensional molecular architectures.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆Cl₂ nih.gov
Molecular Weight 125.00 g/mol nih.gov
Physical State Clear to straw-colored liquid nih.govnih.gov
Boiling Point 131 °C nih.gov
Melting Point -75 °C nih.gov
Density 1.161 g/cm³ nih.govnih.gov
Flash Point 27 °C nih.gov
Solubility Insoluble in water; Soluble in acetone (B3395972), benzene, ether, and ethanol nih.govnih.gov
Refractive Index 1.4692 @ 20 °C/D nih.govnih.gov
Vapor Pressure 12.6 mmHg nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2 B238901 1,3-Dichloro-2-butene CAS No. 10075-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10075-38-4

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(Z)-1,3-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2-

InChI Key

WLIADPFXSACYLS-RQOWECAXSA-N

SMILES

CC(=CCCl)Cl

Isomeric SMILES

C/C(=C/CCl)/Cl

Canonical SMILES

CC(=CCCl)Cl

boiling_point

131 °C
126 °C

Color/Form

CLEAR TO STRAW-COLORED LIQUID

density

1.161
Relative density (water = 1): 1.2

flash_point

80 °F (CLOSED CUP)
27 °C c.c.

melting_point

-75 °C

Other CAS No.

926-57-8
10075-38-4

physical_description

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Flammable; Acute Toxic; Irritant

solubility

INSOL IN WATER;  SOL IN MOST COMMON ORGANIC SOLVENTS
Soluble in acetone, benzene, ether and ethanol
Solubility in water: reaction

Synonyms

(Z)-1,3-Dichloro-2-butene

vapor_density

4.31 (Air = 1)
Relative vapor density (air = 1): 4.3

vapor_pressure

Vapor pressure, kPa at 25 °C: 1.33

Origin of Product

United States

Synthetic Methodologies for 1,3 Dichloro 2 Butene

Established Synthetic Routes and Reaction Conditions

The industrial production of 1,3-dichloro-2-butene relies on several well-established chlorination and hydrochlorination methods. These routes are characterized by specific catalysts and reaction conditions that influence product yield and isomer distribution.

Reaction of 2-Chloro-1,3-butadiene with Hydrochloric Acid using Copper Chloride Catalysis

A primary manufacturing route for this compound involves the reaction of 2-chloro-1,3-butadiene with hydrochloric acid. nih.gov This process is conducted in the presence of a copper chloride catalyst. nih.govnih.gov This method is a key industrial synthesis, yielding a commercial product that is typically a 95% mixture of the cis and trans isomers of this compound. nih.gov Specific process details include feeding a mixture of 2-chloro-1,3-butadiene and a hydrochloric acid solution containing the copper chloride catalyst into a reactor. google.com One patent specifies a catalyst solution of hydrochloric acid containing 19% by weight of copper(I) chloride, with the reaction carried out at 23-25 °C. google.com

Chlorination of 2-Butene (B3427860) with Elemental Chlorine in the Presence of a Catalyst

The vapor phase chlorination of 2-butene with elemental chlorine also yields this compound among other products. acs.org A study on this reaction aimed to define conditions for preparing various chlorinated butenes. The research found that increasing the reactor temperature led to an increased yield of 1,3-dichloro-2-butenes (both α- and β-forms). acs.org Conversely, adjusting the chlorine-to-butene reactant ratio was found to specifically increase the yield of the β-form of this compound. acs.org This method demonstrates a direct route from a simple alkene feedstock, with reaction parameters being critical for directing the product distribution.

Table 1: Effects of Reaction Parameters on Product Yield in 2-Butene Chlorination acs.org

Parameter ChangeEffect on this compound Yield
Increasing Reactor TemperatureIncreased yield of α- and β-forms
Increasing Chlorine:Butene RatioIncreased yield of β-form

Formation as a Product Mixture from 1,3-Butadiene (B125203) Chlorination

The chlorination of 1,3-butadiene is a major industrial process, primarily for the production of precursors for chloroprene (B89495). globallcadataaccess.orggoogle.com This reaction typically produces a mixture of dichlorobutene (B78561) isomers. globallcadataaccess.orgjuniperpublishers.com The initial step in one industrial process is the gas-phase free-radical chlorination of 1,3-butadiene at approximately 250°C, which produces a mixture of cis- and trans-1,4-dichloro-2-butene (B41546) along with 3,4-dichloro-1-butene (B1205564). juniperpublishers.com While these are the main products, this compound is known to be formed as part of the broader mixture of chlorinated butenes resulting from such processes. acs.orgjuniperpublishers.com The various dichlorobutene isomers, including 1,4- and 3,4-adducts, can exist in equilibrium, and their distribution is influenced by catalysts and temperature. smolecule.com

Novel Synthetic Approaches and Process Optimization Studies

Research into the synthesis of this compound and related compounds includes efforts to improve reaction efficiency, control, and safety through process intensification.

Investigation of Process Intensification in Chlorination Reactions

Process intensification (PI) involves developing innovative equipment and techniques to achieve significant improvements in chemical manufacturing. youtube.com For highly exothermic reactions like chlorination, PI can offer better temperature control, enhanced mixing, and a reduction in reactor size, which improves safety and efficiency. youtube.com Techniques such as reactive distillation, which combines chemical reaction and separation into a single unit, represent a key area of process intensification. researchgate.net This method can improve productivity and selectivity while reducing energy use. researchgate.net While specific studies on applying PI to the primary synthesis of this compound are not prominent, the principles are highly relevant. For example, using continuous-flow microreactors could provide precise control over the exothermic chlorination of 2-butene or 1,3-butadiene, potentially leading to higher selectivity for the desired this compound isomer and minimizing the formation of unwanted by-products. youtube.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.comcuestionesdefisioterapia.com Applying these principles to the synthesis of this compound involves evaluating the existing methods and identifying areas for improvement.

The established synthetic routes utilize hazardous materials such as elemental chlorine and hydrochloric acid. A core green chemistry principle is to design syntheses using less hazardous substances wherever practicable. cuestionesdefisioterapia.com Another principle, atom economy, seeks to maximize the incorporation of all reactant materials into the final product. Addition reactions, such as the chlorination of 2-butene, are inherently more atom-economical than substitution reactions, which generate by-products.

The use of catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy requirements, and enable more selective transformations, thus minimizing waste. wjarr.com The established syntheses of this compound already employ catalysts like copper chloride and iron salts, which aligns with this principle. nih.govjuniperpublishers.com

Further green improvements could focus on:

Safer Solvents: Replacing traditional organic solvents with safer alternatives, such as water or supercritical fluids, or designing solvent-free reaction conditions. wjarr.comresearchgate.net

Renewable Feedstocks: Exploring routes that begin from renewable biomass sources rather than petroleum-based feedstocks like butadiene, though this remains a significant long-term challenge for chlorinated hydrocarbons. researchgate.net

By integrating these principles, future synthetic methodologies for this compound could be developed to be more sustainable and environmentally benign.

Exploration of Safer Solvents and Catalytic Systems

The cornerstone of the traditional synthesis of this compound is the reaction of 2-chloro-1,3-butadiene with hydrochloric acid, facilitated by a copper chloride catalyst. nih.gov While this method is well-established, modern chemical principles advocate for the reduction or replacement of hazardous solvents and heavy metal catalysts.

Safer Solvent Alternatives:

The use of chlorinated hydrocarbons as solvents in industrial processes is of growing concern due to their potential environmental and health impacts. wordpress.com Research into related haloalkene syntheses has highlighted several greener alternatives that could be applicable to this compound production. These include:

Water: Aqueous systems, when applicable, are ideal green solvents.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive option that can be an excellent solvent for certain reactions.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Research on the synthesis of chloroprene has demonstrated the potential of D-glucose-based ionic liquids as recyclable phase-transfer catalysts in a two-phase system with water, which could be a model for cleaner this compound synthesis. acs.org

The selection of a solvent is a critical factor, as demonstrated in the catalytic chlorination of other olefins where chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) showed superior results in terms of reaction selectivity compared to less polar or protic solvents. nih.gov However, the drive to eliminate such solvents remains a key goal. wordpress.com

Advanced Catalytic Systems:

The reliance on copper chloride catalysts presents challenges related to potential metal leaching into waste streams. The exploration of alternative, more stable, and efficient catalysts is a key area of research. For related hydrochlorination and chlorination reactions, various catalytic systems have been investigated:

Lewis Acids: Catalysts such as iron(II) chloride (FeCl₂) and tin(II) chloride (SnCl₂) have been shown to be effective in the chlorination of terpenic olefins when paired with a sustainable chlorine donor like sodium dichloroisocyanurate (NaDCC). nih.gov This suggests that a similar system could be developed for the synthesis of this compound, potentially offering a more environmentally friendly alternative to traditional methods.

Phase-Transfer Catalysts (PTC): As demonstrated in the dehydrochlorination of 3,4-dichloro-1-butene to produce chloroprene, quaternary ammonium (B1175870) salts can be highly effective. acs.org These catalysts can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), potentially eliminating the need for bulk organic solvents. acs.org

Below is a comparative table of catalytic systems used in related chlorination reactions, which could inform future research into the synthesis of this compound.

Catalyst SystemSubstrate ExampleChlorine SourceSolventKey FindingReference
FeCl₂/NaDCCCarvone (Terpenic Olefin)NaDCCDichloromethaneHigh efficiency and selectivity for catalytic chlorination. nih.gov
D-glucose based Ionic Liquids3,4-dichloro-1-butene- (Dehydrochlorination)Water/OrganicRecyclable catalyst system with high yield (>99%) for chloroprene synthesis. acs.org
Copper Chloride2-chloro-1,3-butadieneHClNot specifiedTraditional catalyst for this compound synthesis. nih.gov
Quaternary Ammonium Chloridestrans-1,4-dichloro-2-buteneElemental ChlorineCarbon TetrachlorideEffective chloride ion source for chlorination. google.com

This table is interactive. Click on the headers to sort the data.

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in converting reactants into the desired product. The hydrochlorination of 2-chloro-1,3-butadiene to form this compound is, in principle, an addition reaction with 100% atom economy. However, the formation of byproducts significantly reduces the practical atom economy.

Byproduct Formation and Reduction:

The primary challenge in the synthesis of this compound is its co-formation with other isomers and related compounds during chloroprene production. nih.gov Strategies to improve the selectivity of the desired product are crucial for enhancing atom economy and minimizing waste. This can be achieved through:

Catalyst Design: Developing catalysts that favor the formation of the this compound isomer over others.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios to maximize the yield of the target molecule.

Waste Valorization:

Since this compound is often a component of waste streams from chloroprene production, its purification and use represent a form of waste valorization. nih.gov Instead of being discarded, it is isolated and utilized as a comonomer in the polymerization of chloroprene or as a precursor for other valuable chemicals, such as 2,3-dichloro-1,3-butadiene (B161454). nih.govgoogle.com

Further research into the reuse of waste from related industries, such as the blending of chloroprene rubber waste with virgin rubber, showcases a broader industrial trend towards a circular economy that could influence the management of byproducts from chemical synthesis. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Transformations of 1,3 Dichloro 2 Butene

Intrinsic Reactivity Profile

1,3-Dichloro-2-butene is a halogenated unsaturated aliphatic compound that serves as an intermediate in organic synthesis. haz-map.com Its reactivity is primarily dictated by the presence of two key functional groups: a carbon-carbon double bond and two chlorine atoms, one of which is in an allylic position. This combination confers a distinct reactivity profile, making it susceptible to various chemical transformations.

The carbon-carbon double bond in this compound is electrophilic in nature, making it a target for nucleophilic attack. In a nucleophilic addition reaction, a nucleophile forms a new single bond with one of the carbon atoms of the double bond, causing the pi bond to break. wikipedia.org This type of reaction typically occurs with chemical compounds that possess an electrophilic double or triple bond. wikipedia.org The polarization of the C=C bond in this compound is influenced by the attached chlorine atoms, which can withdraw electron density and enhance the electrophilicity of the double bond, thereby facilitating nucleophilic addition. The reaction of alkenes with halogens like chlorine or bromine, for instance, proceeds through an addition mechanism. quora.comlibretexts.org

The chlorine atom attached to the carbon adjacent to the double bond (the C-1 position) is an allylic chloride. Allylic halides are known to be particularly reactive in both S_N1 and S_N2 substitution reactions. youtube.com This enhanced reactivity is attributed to the stability of the resulting intermediate. In an S_N1 reaction, the departure of the chloride leaving group forms an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge over two carbon atoms. In an S_N2 reaction, the transition state is stabilized by the overlap of the p-orbitals of the incoming nucleophile and the departing leaving group with the pi-system of the adjacent double bond. youtube.com

Studies have shown that the geometric isomerism of this compound plays a significant role in determining the reactivity of the allylic chlorine. acs.org The two isomers, cis (Z) and trans (E), exhibit different reaction rates in various substitution reactions. acs.orgnist.gov For example, the relative reactivities of the isomers have been investigated with reagents like potassium iodide in acetone (B3395972) and sodium ethoxide in ethanol. acs.org This differential reactivity highlights the influence of stereochemistry on the allylic transformations of this compound.

Advanced Derivatization Strategies and Synthetic Utility

The unique structural features of this compound make it a valuable precursor for creating complex molecular architectures. Advanced strategies have been developed to transform it into versatile synthetic intermediates.

This compound can serve as a precursor for the generation of the 2-butene-1,3-dianion. This highly reactive intermediate is a powerful tool in organic synthesis, allowing for the formation of two new carbon-carbon bonds in a single synthetic operation.

A key method for generating the 2-butene-1,3-dianion from this compound involves a reductive metalation process. The reaction is carried out using lithium powder in the presence of a catalytic amount of an arene, such as 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.net This arene-catalyzed lithiation facilitates the chlorine-lithium exchange at both the C-1 and C-3 positions, generating the dianionic species.

This reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The in-situ generated dianion can then be trapped by various electrophiles added to the reaction mixture. researchgate.net A range of electrophiles, including aldehydes, ketones, and chlorotrimethylsilane, have been successfully employed in this reaction, leading to the formation of diverse functionalized products. researchgate.net The reaction with carbonyl compounds, for example, yields the corresponding diols after hydrolysis. researchgate.net

Table 1: Products from the Reaction of Lithiated this compound with Various Electrophiles researchgate.net This table is interactive. You can sort the columns by clicking on the headers.

Electrophile Product
EtCHO 4-Methyl-5-hexene-1,3-diol
PrCHO 2-Methyl-6-heptene-3,5-diol
BuCHO 2-Methyl-7-octene-4,6-diol
Me₂CO 2,5-Dimethyl-4-hexene-2,3-diol
Et₂CO 3,6-Dimethyl-5-heptene-3,4-diol

The diol products obtained from the reaction with carbonyl compounds are themselves valuable synthetic intermediates. These dienic alcohols can undergo further transformations. For example, they can serve as precursors for the synthesis of 1,3-dienes through dehydration reactions. organic-chemistry.org

Furthermore, these diols can be utilized in cyclization reactions to form heterocyclic compounds such as dihydropyrans. The synthesis of dihydropyran structures is of significant interest due to their presence in numerous biologically active molecules and natural products. nih.gov While various methods exist for the synthesis of dihydropyrans, the functionalized dienic alcohols derived from this compound offer a potential pathway to access these important cyclic ethers through intramolecular cyclization, often promoted by acid catalysis.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Butene-1,3-dianion
4,4′-di-tert-butylbiphenyl (DTBB)
Tetrahydrofuran (THF)
Aldehydes
Ketones
Chlorotrimethylsilane
Diols
Dienic Alcohols
Dihydropyrans
Potassium iodide
Acetone
Sodium ethoxide
Ethanol
4-Methyl-5-hexene-1,3-diol
2-Methyl-6-heptene-3,5-diol
2-Methyl-7-octene-4,6-diol
2,5-Dimethyl-4-hexene-2,3-diol
3,6-Dimethyl-5-heptene-3,4-diol

Mechanistic Investigations of Specific Reaction Pathways

Elucidation of Electrophilic Addition Mechanisms

The double bond in this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes. savemyexams.com In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. The mechanism typically proceeds in a stepwise manner involving the formation of a carbocation intermediate. libretexts.orglibretexts.org

The general mechanism for the addition of an electrophile (E-Nu) across the double bond of this compound can be outlined as follows:

Electrophilic Attack: The π electrons of the carbon-carbon double bond attack the electrophile (E⁺), breaking the π bond and forming a new sigma bond between one of the carbons and the electrophile. This step results in the formation of a carbocation intermediate. libretexts.org

Nucleophilic Capture: The resulting carbocation is a high-energy, reactive species that is subsequently attacked by the nucleophile (Nu⁻) to form the final addition product. libretexts.org

For an unsymmetrical alkene like this compound, the initial electrophilic attack can theoretically lead to two different carbocation intermediates. The regioselectivity of the reaction is governed by the relative stability of these intermediates. The more stable carbocation is formed preferentially, leading to the major product. libretexts.org In the case of this compound, the stability of the potential carbocations is influenced by the attached chlorine atoms.

Furthermore, the carbocation formed in the first step is an allylic carbocation, meaning the positive charge is on a carbon atom adjacent to a double bond (in this case, resonance involves the lone pairs on the chlorine atom at C3). This allylic nature allows for resonance stabilization, delocalizing the positive charge over multiple atoms. libretexts.orglibretexts.org

Resonance stabilization of the allylic carbocation intermediate formed during electrophilic addition to this compound.

This delocalization means that the nucleophile can attack at more than one site, potentially leading to a mixture of products, analogous to the 1,2- and 1,4-addition products seen in conjugated dienes. libretexts.orgyoutube.com For instance, in the addition of a generic electrophile H-X, protonation at C2 would lead to a resonance-stabilized secondary allylic carbocation. Subsequent attack by the nucleophile X⁻ at C1 or C3 would yield different products.

The reaction with halogens, such as chlorine (Cl₂) or bromine (Br₂), proceeds through a slightly different mechanism involving a cyclic halonium ion intermediate (a chloronium or bromonium ion, respectively). libretexts.orgyoutube.com This intermediate is then opened by the attack of a halide ion. The attack occurs from the side opposite the three-membered ring, resulting in an anti-addition of the two halogen atoms across the double bond. libretexts.org

Theoretical and Experimental Studies of Allylic SN2 Reactions

The this compound molecule contains a primary allylic chloride at the C1 position and a tertiary allylic chloride at the C3 position. The primary allylic chloride is particularly susceptible to bimolecular nucleophilic substitution (SN2) reactions. Allylic halides are known to be excellent substrates for SN2 reactions, often reacting much faster than their saturated alkyl halide counterparts. openochem.org

The enhanced reactivity of allylic halides in SN2 reactions is attributed to the stabilization of the transition state. libretexts.orglibretexts.org During the SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), proceeding through a trigonal bipyramidal transition state. masterorganicchemistry.com In an allylic system, the p-orbitals of the adjacent double bond can overlap with the p-orbital of the carbon atom undergoing substitution, delocalizing the electron density and lowering the energy of the transition state. youtube.com This electronic effect stabilizes the transition state, thus increasing the reaction rate.

Theoretical Studies: Computational chemistry provides significant insights into SN2 reaction mechanisms. mdpi.com Methods like Density Functional Theory (DFT) are used to model the potential energy surface (PES) of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. sciforum.netresearchgate.net For a reaction involving this compound, theoretical studies would calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

These studies can also analyze the effects of different nucleophiles and solvents on the reaction rate. For example, computational models can predict how increasing solvent polarity might affect the activation energy. researchgate.net Generally, for an SN2 reaction where the charge is more dispersed in the transition state than in the reactants, increasing solvent polarity can lead to a modest decrease in the reaction rate. researchgate.net

Illustrative Theoretical Data for an Allylic SN2 Reaction: The following table presents hypothetical activation energy data for the SN2 reaction of an allylic chloride with different nucleophiles in different solvents, based on general principles observed in computational studies. researchgate.net

NucleophileSolventDielectric Constant (ε)Calculated Activation Energy (Ea) (kcal/mol)
I⁻Gas Phase19.8
I⁻Cyclohexane2.011.5
I⁻Acetonitrile37.516.2
Br⁻Gas Phase110.5
Br⁻Acetonitrile37.517.0
Cl⁻Gas Phase111.8
Cl⁻Acetonitrile37.517.3

Experimental Studies and the SN2' Reaction: Experimentally, the kinetics of SN2 reactions are studied by monitoring the concentration of reactants over time. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics (rate = k[substrate][nucleophile]). masterorganicchemistry.com

A significant aspect of allylic systems is the potential for a competing reaction known as the SN2' (SN2 prime) reaction. wikipedia.org In this pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon) in a concerted step, causing the double bond to shift and the leaving group to be expelled from the α-carbon. wikipedia.org

For this compound, an SN2 reaction would involve the attack at C1, while an SN2' reaction would involve an attack at C3, leading to an allylic rearrangement. The competition between the SN2 and SN2' pathways is influenced by several factors, including:

Steric Hindrance: Increased steric bulk at the α-carbon (C1) can hinder the direct SN2 attack and favor the SN2' pathway. wikipedia.org

Nature of the Nucleophile: The structure and basicity of the nucleophile can influence the regioselectivity of the attack.

Leaving Group: The nature of the leaving group also plays a role in the reaction dynamics.

Experimental product analysis is crucial to determine the ratio of SN2 to SN2' products, providing valuable information about the factors that control the reaction pathway.

Applications As a Chemical Intermediate in Advanced Materials and Fine Chemical Synthesis

Precursor in Pharmaceutical Synthesis

1,3-Dichloro-2-butene serves as a key building block in the complex synthesis of various pharmaceutical compounds, including steroids and amino acids nih.govacs.org. Its ability to introduce specific structural motifs is crucial for creating molecules with desired biological activities.

A notable application of this compound is its role as an intermediate in the production of 19-nortestosterone steroids nih.gov. 19-Nortestosterone, also known as nandrolone, and its derivatives are a class of anabolic steroids. The synthesis of these complex molecules often involves multi-step processes where specific carbon frameworks are meticulously constructed. While detailed synthetic pathways are often proprietary, the utility of this compound in this context highlights its importance in accessing pharmaceutically relevant steroid structures.

The utility of this compound extends to the synthesis of other complex organic molecules. It has been identified as a precursor in the total synthesis of steroids like (±)-estrone and (±)-adrenosterone acs.org. Estrone is an estrogen, a female sex hormone, while adrenosterone (B1665554) is a steroid hormone with androgenic activity. Furthermore, its application has been documented in the synthesis of amino acid derivatives, such as L-2-amino-4-hexynoic acid acs.org. These syntheses leverage the reactivity of this compound to construct the intricate molecular architectures required for these biologically active compounds.

Role in Polymer Science and Engineering

In the field of polymer science, this compound is primarily utilized in the production of synthetic rubbers, particularly those based on polychloroprene. It can function as a monomer, a comonomer, and is also studied for its effects as an impurity in polymerization processes.

This compound can be used as a monomer in polymerization reactions haz-map.com. Its dichlorinated structure can impart specific properties, such as flame resistance and chemical stability, to the resulting polymer. The double bond allows it to undergo addition polymerization, forming long polymer chains.

A significant industrial application of this compound is in the production of polychloroprene, a synthetic rubber known for its resistance to oil, heat, and weathering. It serves as an intermediate in the synthesis of 2,3-dichloro-1,3-butadiene (B161454), which is then used as a comonomer with chloroprene (B89495) haz-map.com. The incorporation of 2,3-dichloro-1,3-butadiene into the polychloroprene chain is a method used to impart crystallization resistance to the final rubber product free.fr. This is particularly important for applications where the rubber must remain flexible at low temperatures.

This compound can be present as a by-product in the manufacturing of chloroprene nih.govnih.gov. As such, its presence as an impurity during the emulsion polymerization of chloroprene is a subject of research. The impact of impurities on polymerization kinetics and the final properties of the polymer are critical areas of study for quality control in industrial production. Research in this area aims to understand how different levels of this compound might affect the rate of polymerization, molecular weight distribution, and the performance characteristics of the resulting polychloroprene.

Intermediate in the Production of Other Specialty Organic Chemicals

Synthesis of 2,3-Dichloro-1,3-butadiene

A significant industrial application of this compound is its role as an intermediate in the production of 2,3-dichloro-1,3-butadiene. google.com This compound is a valuable monomer used in the manufacturing of specialized polychloroprene (neoprene) rubbers.

The most documented industrial synthesis of 2,3-dichloro-1,3-butadiene involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602). wikipedia.org This reaction proceeds in a stepwise manner, first forming trichlorobutene intermediates. Subsequent elimination of another molecule of hydrogen chloride yields the final dichlorobutadiene product.

Initial Dehydrochlorination: 1,2,3,4-tetrachlorobutane is treated with a base, such as sodium hydroxide (B78521) or calcium hydroxide (lime slurry), to eliminate one molecule of HCl. This step produces a mixture of trichlorobutene isomers, primarily 2,3,4-trichloro-1-butene (B1195082) and 1,2,4-trichloro-2-butene. wikipedia.org

Secondary Dehydrochlorination: The resulting trichlorobutenes undergo a second dehydrochlorination to form 2,3-dichloro-1,3-butadiene. wikipedia.org

During this complex process, various isomeric dichlorobutenes and dichlorobutadienes can be formed. wikipedia.org this compound is one of the intermediates in this reaction mixture. The reaction conditions are optimized to favor the formation of the desired 2,3-dichloro-1,3-butadiene isomer. The process often involves careful temperature control and the use of specific dehydrochlorination agents to enhance the purity of the final product. wikipedia.org For instance, using a lime slurry is reported to yield a purer product by selectively reacting with the 2,3,4-trichloro-1-butene intermediate. wikipedia.org

Parameter Value/Condition
Starting Material 1,2,3,4-Tetrachlorobutane
Key Intermediate 2,3,4-Trichloro-1-butene
Byproduct Intermediate 1,2,4-Trichloro-2-butene
Dehydrochlorination Agent Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)
Final Product 2,3-Dichloro-1,3-butadiene

Pathways to Functionalized Dienes

The structure of this compound, featuring two reactive chlorine atoms—one of which is in an allylic position—makes it a viable precursor for the synthesis of various functionalized dienes through several reaction pathways. While specific, widely-cited examples for this exact substrate are not abundant in readily available literature, its reactivity can be inferred from established principles of organic synthesis, such as nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution: The chlorine atom at the 1-position is allylic, making it susceptible to nucleophilic substitution, which can proceed via SN2' or SN1' mechanisms, often involving an allylic rearrangement. pressbooks.pubnih.gov This pathway allows for the introduction of a wide range of functional groups.

A generalized reaction is as follows: Cl-CH₂-CH=C(Cl)-CH₃ + Nu⁻ → Nu-CH₂-CH=C(Cl)-CH₃ + Cl⁻ (where Nu⁻ represents a nucleophile)

Potential nucleophiles could include:

Alkoxides (RO⁻): to form alkoxy-substituted dienes.

Cyanide (CN⁻): to introduce a nitrile group.

Amines (RNH₂): to synthesize amino-substituted dienes.

These substitution reactions could potentially yield a mixture of products due to the possibility of the nucleophile attacking at either the first or third carbon of the allylic system (SN2' reaction), leading to rearranged products. pressbooks.pub

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. This compound could theoretically serve as a substrate in reactions like the Suzuki, Heck, or Stille couplings. These reactions typically involve the coupling of an organic halide with an organometallic reagent.

For example, in a Suzuki coupling, this compound could react with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, leading to a more complex diene structure. The reactivity of the two chlorine atoms may differ, potentially allowing for selective or sequential functionalization.

Reaction Type Reagent Class Potential Functional Group Introduced
Nucleophilic SubstitutionAlkoxides, Cyanide, AminesEthers, Nitriles, Amines
Suzuki CouplingOrganoboron compoundsAlkyl, Alkenyl, Aryl groups
Heck CouplingAlkenesSubstituted Alkenyl groups
Stille CouplingOrganostannanesAlkyl, Alkenyl, Aryl groups

Advanced Spectroscopic Analysis and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds in solution. It provides insights into the chemical environment of individual atoms (chemical shift), the connectivity of atoms (coupling constants), and their relative spatial arrangement (stereochemistry), making it indispensable for differentiating between the (E) and (Z) isomers of 1,3-dichloro-2-butene.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons attached to or near electronegative atoms like chlorine or sp²-hybridized carbons of a double bond are "deshielded" and resonate at a higher frequency (downfield) compared to protons in a simple alkane. libretexts.orghw.ac.uk For chloro-alkenes like this compound, both the chlorine atoms and the C=C double bond influence the chemical shifts of the protons. libretexts.org The protons on the double bond (vinylic protons) are typically found in the range of 4.5-6.5 ppm. fiveable.me A joined theoretical and experimental study on chloro-alkenes provided specific chemical shift data for the (E) isomer of this compound. researchgate.net

Proton Assignment ((E)-isomer)Experimental Chemical Shift (δ, ppm) researchgate.netTheoretical Chemical Shift (δ, ppm) researchgate.net
-CH=5.885.77
-CH₂Cl4.134.08
-CH₃2.452.34
Carbon Assignment ((E)-isomer)Experimental Chemical Shift (δ, ppm) researchgate.netTheoretical Chemical Shift (δ, ppm) researchgate.net
C-Cl (sp³)135.2138.1
=CH- (sp²)125.5126.8
-CH₂Cl (sp²)41.342.8
-CH₃ (sp³)22.523.4

Spin-spin coupling in ¹H NMR provides definitive proof of stereochemistry. The interaction between non-equivalent protons on adjacent carbons causes their signals to split, and the magnitude of this splitting, known as the coupling constant (J), depends on the dihedral angle between the protons. For protons across a double bond (vicinal coupling), the J-value is significantly different for (E) and (Z) isomers. libretexts.org

Trans-coupling (E-isomer): Protons on opposite sides of the double bond exhibit a larger coupling constant, typically in the range of 11-18 Hz. libretexts.org

Cis-coupling (Z-isomer): Protons on the same side of the double bond have a smaller coupling constant, generally between 6-15 Hz. libretexts.org

By measuring the coupling constant between the vinylic proton and the protons of the adjacent chloromethyl group, one can unambiguously assign the (E) or (Z) configuration to a specific isomer of this compound. smolecule.com

Mass Spectrometry for Molecular Characterization of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of this compound, electron ionization (EI) mass spectrometry can be used to confirm its molecular weight and provide structural information through its fragmentation pattern. nist.gov The molecular ion peak (M⁺) would confirm the molecular weight of 124.996 g/mol . nist.gov The presence of two chlorine atoms would be evident from a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4 peaks) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

PropertyValueSource
Molecular FormulaC₄H₆Cl₂ nist.gov
Molecular Weight124.996 g/mol nist.gov
Isomers(E)-1,3-Dichloro-2-butene, (Z)-1,3-Dichloro-2-butene nist.gov

Gas Chromatography for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC) is a cornerstone technique for separating and analyzing volatile compounds. It is routinely used in the synthesis of this compound to monitor the progress of a reaction and to assess the purity of the final product. nist.gov Since the compound is often produced and sold as a mixture of its (E) and (Z) isomers, GC can also be used to determine the relative ratio of these isomers in a sample. thermofisher.comnih.gov Commercial grades of this compound are typically specified with a purity of 95% or greater as determined by GC analysis. avantorsciences.comtcichemicals.comcymitquimica.com

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique provides unambiguous information about bond lengths, bond angles, and, crucially, the stereochemical configuration of a molecule. For a compound like this compound, an X-ray crystal structure would provide the ultimate confirmation of the (E) or (Z) geometry of an isolated isomer. While it is the gold standard for structural elucidation, obtaining a single crystal suitable for analysis can be challenging. Although the technique is essential for definitive characterization, published single-crystal X-ray diffraction data for this compound was not located in the searched literature. cdnsciencepub.comresearchgate.net

UV Spectroscopy in Conjunction with Computational Modeling for Isomer Differentiation

The differentiation of geometric isomers, such as the (E) and (Z) configurations of this compound, is a critical task in chemical analysis and synthesis. The distinct spatial arrangement of atoms in these isomers leads to subtle differences in their electronic properties, which can be effectively probed using a combination of ultraviolet (UV) spectroscopy and advanced computational modeling. This synergistic approach allows for the unambiguous assignment of isomeric structures by correlating experimental absorption data with theoretically predicted electronic transitions.

The underlying principle is that each isomer exhibits a unique UV absorption profile. The absorption of UV radiation by a molecule like this compound promotes electrons from a lower energy molecular orbital to a higher energy one, most commonly a π → π* transition associated with the carbon-carbon double bond. The specific wavelength of maximum absorption (λmax) is sensitive to the geometry of the molecule. Therefore, the (E) and (Z) isomers are expected to have different λmax values.

While experimental UV spectroscopy provides the actual absorption data for a given sample, computational chemistry is employed to predict the theoretical spectra for each individual isomer. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used method for this purpose due to its balance of accuracy and computational efficiency. mdpi.com The process involves first optimizing the ground-state geometry of each isomer (E and Z) using DFT. Subsequently, TD-DFT calculations are performed on these optimized geometries to compute the vertical excitation energies and their corresponding oscillator strengths, which dictate the position (λmax) and intensity of the absorption bands in the UV-vis spectrum. mdpi.comgaussian.com

The correlation between the experimental spectrum and the computationally predicted spectra allows for a definitive structural assignment. For instance, if the experimental λmax of a purified sample aligns closely with the predicted λmax for the (E)-isomer, it provides strong evidence for that structural configuration. This combined methodology is particularly valuable when reference standards for each pure isomer are unavailable.

The accuracy of the computational predictions is dependent on the chosen theoretical level, including the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-31G(d,p), def2-TZVP). faccts.denih.gov Furthermore, environmental factors such as the solvent can influence the absorption spectrum. These effects can also be accounted for in the calculations using solvation models like the Polarizable Continuum Model (PCM), which simulates the solvent environment and improves the accuracy of the predicted λmax values. mdpi.comnih.gov

Detailed Research Findings

The electronic transitions responsible for the primary absorption bands would be analyzed by examining the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO). For this compound, the main absorption is expected to arise from a HOMO-LUMO transition with significant π → π* character.

The following tables are illustrative of how experimental and computational data for the (E) and (Z) isomers of this compound would be presented and analyzed.

Table 1: Illustrative UV-Vis Absorption Data for this compound Isomers Note: The following data are hypothetical and serve to illustrate the methodology, as specific experimental and computational values for these isomers were not found in the reviewed literature.

IsomerExperimental λmax (nm)Calculated λmax (nm)Transition CharacterOscillator Strength (f)
(E)-1,3-Dichloro-2-butene215218π → π0.45
(Z)-1,3-Dichloro-2-butene210212π → π0.41

Table 2: Illustrative Computational Method Parameters Note: This table represents typical parameters used in TD-DFT calculations for predicting UV-Vis spectra of organic molecules. mdpi.com

ParameterSpecification
SoftwareGaussian, ORCA, etc.
MethodTD-DFT
FunctionalB3LYP
Basis Set6-311+G(d,p)
Solvation ModelIEF-PCM (Methanol)

Computational Chemistry and Theoretical Studies of 1,3 Dichloro 2 Butene

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1,3-dichloro-2-butene. By solving approximations of the Schrödinger equation for the molecule, these methods map its electron density distribution, molecular orbitals, and electrostatic potential. This information is critical for predicting reactivity. For instance, the calculations can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. The presence of electronegative chlorine atoms and the π-system of the double bond creates a complex electronic landscape. The carbon atom bonded to the allylic chlorine is a primary electrophilic center, susceptible to nucleophilic attack, a reaction pathway that has been explored in synthetic applications. Theoretical models help to quantify the partial charges on each atom and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a particularly powerful and widely used tool for investigating chlorinated alkenes like this compound. This method offers a favorable balance between computational cost and accuracy for many molecular systems.

This compound exists as two geometric isomers: (E)-1,3-dichloro-2-butene and (Z)-1,3-dichloro-2-butene. DFT calculations have been employed to determine the relative stabilities of these isomers. Studies using the B3LYP exchange-correlation functional have shown that the (E)-isomer has a lower energy and is therefore thermodynamically more stable than the (Z)-isomer. researchgate.net This stability difference arises from the steric and electronic interactions between the substituent groups around the double bond.

Conformational analysis, which involves studying the rotation around the single bonds in the molecule, can also be performed using DFT. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the most stable conformations (rotamers) and the energy barriers between them. This analysis is crucial for understanding the molecule's behavior in different environments and its preferred geometry leading into a reaction.

Table 1: Predicted Relative Stability of this compound Isomers This table illustrates the typical output of DFT calculations for isomer stability. The (E)-isomer is generally found to be the lower energy form.

IsomerComputational MethodRelative Energy (kcal/mol)Finding
(E)-1,3-dichloro-2-buteneDFT (B3LYP)0.0 (Reference)More Stable researchgate.net
(Z)-1,3-dichloro-2-buteneDFT (B3LYP)> 0.0Less Stable researchgate.net

Elucidation of Reaction Pathways and Transition States

DFT is instrumental in mapping the entire energy landscape of a chemical reaction involving this compound. It can be used to model reaction intermediates and locate the high-energy transition state structures that connect reactants, intermediates, and products. For example, in the nucleophilic substitution reaction where a chlorine atom is displaced, DFT can calculate the energy profile for both a direct displacement (SN2) and a stepwise (SN1-like) mechanism involving a carbocation intermediate. By comparing the activation energies calculated for different possible pathways, chemists can predict which mechanism is more likely to occur under specific conditions. This approach has been applied to understand isomer ratios in products and the influence of catalysts on reaction outcomes.

Computational methods provide a means to predict and validate key thermochemical data. Quantum chemical calculations and group contribution methods, such as the Joback method, can estimate properties like the standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°). chemeo.comchemeo.com These theoretical values can be compared with experimental data obtained through calorimetry, helping to validate both the experimental measurements and the computational models. Discrepancies between theoretical and experimental values can point to complex molecular interactions not captured by the model or potential errors in the experiment.

Table 2: Calculated Thermochemical Properties for this compound Data sourced from Cheméo, calculated using the Joback method. chemeo.com

PropertyValueUnit
Standard Gibbs free energy of formation (ΔfG°)30.61kJ/mol
Enthalpy of formation at standard conditions (ΔfH°gas)-49.94kJ/mol
Enthalpy of vaporization at standard conditions (ΔvapH°)33.31kJ/mol

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective at predicting various spectroscopic parameters. A key application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk After computing the equilibrium geometry of the (E) and (Z) isomers, the magnetic shielding tensor for each nucleus (¹H and ¹³C) can be calculated. These tensors are then converted into chemical shifts that can be directly compared with experimental spectra. A close match between the predicted and experimental NMR spectra serves as strong evidence for the correct structural assignment.

Table 3: Experimental ¹³C NMR Chemical Shifts for (E)-1,3-Dichloro-2-butene Experimental data for the (E)-isomer in CDCl₃. DFT calculations are used to predict these values to confirm structural assignments. chemicalbook.com

Carbon Atom AssignmentChemical Shift (ppm)
C1 (-CH₂Cl)39.80
C2 (=CH-)123.48
C3 (=C(Cl)-)136.47
C4 (-CH₃)20.94

Kinetic Isotope Effects (KIE) in Mechanistic Investigations

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for investigating reaction mechanisms, and its findings are often supported by theoretical calculations. core.ac.uk A KIE is observed when replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) results in a change in the reaction rate. wikipedia.org If the isotopically substituted atom is involved in a bond that is being broken or formed in the rate-determining step of the reaction, a significant "primary" KIE is typically observed. core.ac.uk

Isotopic Labeling Studies (e.g., ¹³C) to Trace Reaction Mechanisms

Isotopic labeling is a powerful technique used to elucidate the mechanisms of chemical reactions by replacing one or more atoms of a reactant with an isotope. ias.ac.inslideshare.net This allows researchers to track the movement and transformation of specific atoms or functional groups throughout a reaction pathway. For a compound like this compound, isotopes such as Carbon-13 (¹³C) or Chlorine-37 (³⁷Cl) can serve as invaluable tracers to understand its reactivity, particularly in complex processes like rearrangements and substitution reactions.

The general principle involves synthesizing this compound with a specific atom isotopically labeled. For instance, one of the carbon atoms in the butene backbone could be replaced with ¹³C. The reaction of interest is then carried out, and the position of the isotopic label in the product(s) is determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). ias.ac.in The distribution of the isotope in the final products provides definitive evidence for or against proposed mechanistic pathways.

For example, consider a nucleophilic substitution reaction on this compound. A key mechanistic question is whether the reaction proceeds via a direct S(_N)2 displacement or through an allylic rearrangement, possibly involving a carbocation intermediate. If the C1 carbon is labeled with ¹³C, a direct substitution at C1 would yield a product with the label at the same position. However, if the reaction proceeds through a symmetrical allylic carbocation intermediate, the nucleophile could attack at either C1 or C3, leading to a mixture of products where the ¹³C label is distributed between two different positions.

While specific isotopic labeling studies exclusively detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is a standard and preferred approach for such investigations. ias.ac.in The availability of spectral data, such as the ¹³C NMR spectrum for this compound, is a prerequisite for such studies, as it provides the reference for analyzing the products of a labeling experiment. chemicalbook.com

Table 1: Hypothetical Isotopic Labeling Experiment for a Substitution Reaction of this compound

This table illustrates the expected outcomes for a hypothetical nucleophilic substitution reaction using ¹³C-labeled this compound, demonstrating how isotopic distribution in the product can distinguish between different reaction mechanisms.

Starting Material (¹³C Labeled)Proposed MechanismExpected Product(s) and ¹³C PositionMechanistic Insight
This compound (labeled at C1)Direct S(_N)2 SubstitutionProduct with ¹³C exclusively at the C1 position.Confirms a direct displacement pathway with no rearrangement.
This compound (labeled at C1)S(_N)1 via Allylic CationMixture of products with ¹³C at both C1 and C3 positions.Indicates the formation of a delocalized allylic carbocation intermediate.

Theoretical Studies on Substituent Effects in Allylic Ion and Ion Pair Reactions

Theoretical and computational studies provide profound insights into the reactivity of allylic systems, such as this compound. Ab initio calculations can be used to model reaction pathways, determine the geometries of transition states, and calculate the energy barriers associated with different mechanisms, including ionic and ion-pair S(_N)2 reactions. nih.gov

A significant area of theoretical investigation is the effect of substituents on the reactivity of allylic halides. The chlorine atoms in this compound act as electron-withdrawing substituents. Theoretical studies on similar allylic systems have shown that the influence of such substituents is highly dependent on the nature of the reaction mechanism. nih.gov

In ionic S(_N)2 reactions, where a free, solvated nucleophile attacks the substrate, computational models have demonstrated that electron-withdrawing groups tend to lower the activation energy barrier. nih.gov This effect is explained not by traditional conjugation arguments but by the electrostatic polarization of the carbon-carbon double bond, which facilitates the nucleophilic attack. nih.gov

Conversely, in ion-pair S(_N)2 reactions, where the nucleophile is part of an ion pair with a cation, the opposite effect is observed. Electron-withdrawing substituents on the allylic framework increase the energy barrier for the reaction. nih.gov This is because these groups destabilize the transition state of the ion-pair mechanism. These contrasting effects can be correlated with Hammett parameters, yielding opposite signs for the reaction constant (ρ) for ionic versus ion-pair displacement reactions. nih.gov

For this compound, these theoretical principles imply that its reaction pathway can be sensitive to the reaction conditions. Conditions favoring a fully ionic mechanism would be accelerated by the chloro substituents, while conditions promoting ion-pair intermediates would see the reaction hindered. Computational studies, often employing methods like the Restricted Hartree-Fock (RHF) level of theory with basis sets such as 6-31+G*, allow for the quantification of these energy barriers. nih.gov

Table 2: Theoretical Effect of Substituents on Activation Barriers in Allylic S(_N)2 Reactions

This table summarizes the general findings from theoretical studies on how different types of substituents affect the activation energy barriers for ionic and ion-pair S(_N)2 reactions in allylic systems, a framework applicable to this compound. nih.gov

Substituent Type on Allylic SystemEffect on Activation Barrier (Ionic S(_N)2)Effect on Activation Barrier (Ion-Pair S(_N)2)Rationale
Electron-Withdrawing (e.g., -Cl)Decreases Increases Stabilizes the transition state in ionic reactions via electrostatic polarization but destabilizes the ion-pair transition state.
Electron-Donating (e.g., -CH₃)Increases Decreases Destabilizes the transition state in ionic reactions but stabilizes the developing positive charge in the ion-pair pathway.

Environmental Fate and Degradation Pathways in Chemical Processes

Hydrolytic Degradation in Aqueous Environments

Direct experimental data on the hydrolytic degradation of 1,3-dichloro-2-butene is limited. However, information from structurally similar compounds suggests that it is susceptible to hydrolysis in aqueous environments. echemi.comnih.govnih.gov For instance, the structurally analogous compound, 1,4-dichloro-2-butene, has a measured neutral hydrolysis half-life of 3.2 days at 25°C. echemi.comnih.govechemi.com This suggests that this compound is also likely to undergo hydrolysis in water and moist soil. echemi.comnih.gov

In industrial processes, hydrolysis can be intentionally facilitated. A patented method describes the hydrolysis of this compound to 3-chloro-2-buten-1-ol. google.com This process is conducted in the presence of sodium carbonate (15-20 wt.%) at temperatures between 85-94°C, achieving a high yield of the target product. google.com The reaction is notable for simplifying the process and reducing wastewater compared to other methods. google.com While insoluble in water, this compound reacts with it, which can lead to the formation of hydrochloric acid. echemi.comnih.gov

Interactive Data Table: Hydrolysis Data for Dichlorobutene (B78561) Isomers

CompoundConditionHalf-lifeProduct(s)Source
1,4-Dichloro-2-buteneNeutral, 25°C3.2 days- echemi.com
This compoundIndustrial (with Na₂CO₃, 85-94°C)-3-Chloro-2-buten-1-ol google.com
3,4-Dichloro-1-butene (B1205564)Estimated from 1,4-isomerSuggested to undergo hydrolysis4-chloro-3-hydroxy-1-butene, 4-chloro-1-hydroxy-2-butene, 3,4-dihydroxy-1-butene guidechem.com

Atmospheric Degradation Mechanisms

Once released into the atmosphere, this compound is expected to exist exclusively in the vapor phase due to its relatively high vapor pressure (estimated at 12.6 mm Hg at 25°C). echemi.comnih.govnih.gov Its degradation in the atmosphere is primarily driven by reactions with photochemically-produced oxidants. echemi.comnih.gov

The dominant atmospheric degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. echemi.comnih.gov The rate constant for this vapor-phase reaction has been estimated using structure-activity relationship (SAR) models as 1.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.comnih.gov Based on this rate constant and a typical atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals/cm³), the atmospheric half-life of this compound is estimated to be approximately 27 hours. echemi.comnih.gov

This compound also undergoes degradation through reaction with ozone (O₃), although this process is slower than the reaction with OH radicals. echemi.comnih.gov The estimated rate constant for the vapor-phase reaction with ozone is 1.4 x 10⁻¹⁸ cm³/molecule-sec at 25°C. echemi.comnih.gov This corresponds to an estimated atmospheric half-life of about 8 days, assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules/cm³. echemi.comnih.gov

Interactive Data Table: Atmospheric Degradation of this compound

ReactantEstimated Rate Constant (at 25°C)Estimated Atmospheric Half-lifeSource
Hydroxyl Radicals (OH)1.4 x 10⁻¹¹ cm³/molecule-sec~27 hours echemi.comnih.gov
Ozone (O₃)1.4 x 10⁻¹⁸ cm³/molecule-sec~8 days echemi.comnih.gov

Environmental Mobility and Partitioning in Industrial Contexts

The environmental mobility of this compound is characterized by its tendency to partition between air, water, and soil. Its occurrence is often linked to its role as a by-product in the manufacturing of chloroprene (B89495). echemi.com

Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 125, this compound is expected to have high mobility in soil. echemi.comchemsafetypro.com This suggests a potential for leaching into groundwater from contaminated soil. chemsafetypro.com

Volatilization is a significant fate process from both moist soil and water surfaces. echemi.com This is indicated by its estimated Henry's Law constant of 3.8 x 10⁻² atm-m³/mole. echemi.com The volatilization half-lives for a model river and a model lake are estimated to be 1 hour and 4.4 days, respectively. echemi.com The potential for volatilization from dry soil surfaces is also considered to exist based on its vapor pressure. echemi.com

The potential for bioconcentration in aquatic organisms is considered low. echemi.com This is based on an estimated bioconcentration factor (BCF) of 30, calculated from its estimated log octanol-water partition coefficient (log Kow) of 2.84. echemi.com

Interactive Data Table: Environmental Partitioning Parameters for this compound

ParameterEstimated ValueImplicationSource
Vapor Pressure (25°C)12.6 mm HgExists as vapor in atmosphere echemi.comnih.gov
Log Octanol-Water Partition Coefficient (log Kow)2.84Low bioconcentration potential echemi.com
Soil Adsorption Coefficient (Koc)125High mobility in soil echemi.com
Henry's Law Constant3.8 x 10⁻² atm-m³/moleRapid volatilization from water echemi.com
Bioconcentration Factor (BCF)30Low potential in aquatic organisms echemi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dichloro-2-butene, and how do reaction conditions influence product purity?

  • Methodology : The palladium-catalyzed allylation of potassium cyclohexenoxy-triethylborate with this compound yields γ,δ-unsaturated ketones (e.g., 86% yield under optimized conditions). Key parameters include catalyst loading (5 mol% Pd), solvent polarity, and reaction time. Product purity is assessed via gas chromatography (GC) to monitor isomer ratios (cis/trans) and byproducts like 1,4-dichloro-2-butene .
  • Data Analysis : GC-MS and NMR spectroscopy are critical for identifying regioisomers and confirming structural integrity .

Q. How is this compound characterized, and what analytical techniques are recommended for isomer differentiation?

  • Methodology : Use a combination of:

  • GC-FID : Quantifies isomer ratios (e.g., cis/trans mixtures >95% purity) .
  • IR Spectroscopy : Identifies C-Cl stretching vibrations (~550–600 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹) .
  • NMR : Distinguishes isomers via coupling constants (e.g., cis- vs. trans-alkene protons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling Guidelines :

  • PPE : N95 masks, gloves, and eyeshields are mandatory due to respiratory and skin irritation risks .
  • Storage : Keep in a cool, ventilated area away from ignition sources (flash point: 13°C) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials .

Advanced Research Questions

Q. How can catalytic systems be optimized to minimize this compound byproducts in allylation reactions?

  • Methodology : Screen palladium ligands (e.g., PPh₃ vs. bidentate ligands) to enhance regioselectivity. For example, Pd(PPh₃)₄ reduces 1,4-dichloro-2-butene formation by stabilizing transition states .
  • Data Contradiction : Conflicting reports on ligand efficacy may arise from solvent effects (polar vs. nonpolar) or substrate steric hindrance. Kinetic studies (e.g., time-resolved GC) are recommended to resolve discrepancies .

Q. What strategies improve stereochemical control in reactions involving this compound?

  • Stereoselective Synthesis :

  • Chiral Catalysts : Use Pd complexes with chiral ligands (e.g., BINAP) to favor cis- or trans-alkene products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize specific transition states, enhancing enantiomeric excess .

Q. How can environmental contamination by this compound be monitored, and what are its degradation pathways?

  • Analytical Methods :

  • HPLC-UV/ECD : Detects trace levels in groundwater (detection limit: <20 μg/L) .
  • Mass Spectrometry : Identifies degradation products (e.g., chlorinated aldehydes) via fragmentation patterns .
    • Degradation Studies : Investigate hydrolysis under alkaline conditions (pH >10) or microbial remediation using Pseudomonas spp. .

Q. What are the cytotoxic and mutagenic risks of this compound metabolites?

  • Toxicity Assessment :

  • In Vitro Assays : Test metabolites like 1-chloro-2-hydroxy-3-butene (CHB) in human cell lines (e.g., HepG2) for DNA adduct formation using comet assays .
  • Metabolic Activation : Co-incubate with liver microsomes to simulate bioactivation pathways (e.g., CYP450-mediated oxidation) .

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